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Dihydroxypropyltheobromine

Cat. No.: B082592
CAS No.: 13460-96-3
M. Wt: 254.24 g/mol
InChI Key: RRBSZTYIWIHPST-UHFFFAOYSA-N
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Description

Historical Context of Methylxanthine Research

The study of methylxanthines has a rich history, deeply intertwined with common dietary products and early medicine. These compounds are a class of alkaloids derived from the purine (B94841) base xanthine (B1682287). cymitquimica.com The most well-known natural methylxanthines are caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), found in everyday items like coffee, tea, and cocoa. nih.gov

Theobromine was first discovered in 1841 by the Russian chemist Alexander Woskresensky in cacao beans. ontosight.aincats.io Its chemical structure was later identified by Hermann Emil Fischer in 1882. ontosight.aiontosight.ai The name is derived from Theobroma, the genus name for the cacao tree, which translates from Greek as "food of the gods." ontosight.aincats.io

Historically, methylxanthines were among the earliest compounds investigated for therapeutic purposes. They have been medically employed as central nervous system stimulants, diuretics, coronary dilators, and bronchodilators for respiratory ailments like asthma. nih.govbldpharm.com For decades, these compounds have been used in various medical fields, including respiratory and cardiovascular diseases. bldpharm.com The diuretic effects of natural xanthines have been recognized since the 19th century, with theophylline generally considered the most potent, followed by caffeine and then theobromine. ijpronline.comnih.gov This long history of therapeutic use established methylxanthines as a foundational class of compounds in pharmacology, paving the way for the synthesis and investigation of derivatives like Dihydroxypropyltheobromine.

Current Research Landscape Pertaining to this compound

The current body of public research on this compound is sparse. It is identified as a xanthine derivative, structurally related to theobromine and caffeine, that has been synthesized and investigated for its potential biological activities. ontosight.aiontosight.ai Chemical databases provide key identifiers for the compound, as detailed in the table below.

Table 1: Chemical Identifiers for this compound

Identifier Value
Chemical Name 1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione
Synonyms Protheobromine, Isobromin, Theocardin
CAS Number 13460-96-3
Molecular Formula C₁₀H₁₄N₄O₄

| Molecular Weight | ~254.24 g/mol |

This table presents identifying information for this compound, compiled from chemical databases. cymitquimica.comechemi.comuni.lu

Research has suggested that this compound possesses diuretic and vasodilating activity. ncats.io It has also been explored for its potential as a bronchodilator, an effect common to other xanthines. ontosight.ai However, a detailed pharmacological profile, including its potency and efficacy relative to other methylxanthines, has not been thoroughly established in publicly accessible literature. ontosight.ai The research landscape is characterized by preliminary investigations rather than extensive clinical studies, with some sources noting that its clinical application may be limited by factors such as low water solubility. ontosight.ai

A chemically similar compound is Dyphylline, or 7-(2,3-dihydroxypropyl)theophylline, which is a derivative of theophylline. uky.edu Dyphylline was also developed as a bronchodilator, though it is considered significantly less potent than its parent compound, theophylline. uky.edu The investigation into such derivatives highlights a research strategy aimed at modifying the properties of established methylxanthines.

Significance of this compound in Pharmacological Research

The primary significance of this compound in pharmacological research lies in its potential to be a functionally distinct molecule from its parent compound, theobromine, and other classic methylxanthines. The synthesis of derivatives is a cornerstone of medicinal chemistry, aiming to create new compounds with improved therapeutic properties.

The main mechanism of action for methylxanthines like theobromine is the blockade of adenosine (B11128) receptors and the inhibition of enzymes called phosphodiesterases. nih.govdrugbank.com There are four known subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃), which are widely distributed throughout the body and are involved in regulating numerous physiological processes, including cardiovascular function and inflammation. nih.govwikipedia.org

The addition of a 2,3-dihydroxypropyl group to the theobromine structure, creating this compound, could potentially alter several key pharmacological parameters:

Receptor Selectivity: The modification could change the compound's binding affinity for the different adenosine receptor subtypes, potentially leading to more targeted effects and a different side-effect profile.

Pharmacokinetics: The derivative's absorption, distribution, metabolism, and excretion could be significantly different from that of theobromine. nih.gov The liver is the primary site of metabolism for methylxanthines, involving the cytochrome P450 enzyme system. youtube.com A structural change could alter how the compound is processed by these enzymes.

Physicochemical Properties: The synthesis of this compound creates a molecule with different characteristics, such as solubility, which can influence how it can be formulated and how it behaves in the body. ontosight.aicalameo.com

Research into this compound is significant as it represents the exploration of chemical space around the well-established methylxanthine scaffold. The goal of such research is to discover new therapeutic agents that might offer advantages over existing drugs, such as enhanced potency, improved safety, or novel applications in treating conditions like respiratory or cardiovascular diseases. bldpharm.comnih.gov While current data is limited, the compound serves as an example of the ongoing effort to refine and improve upon the therapeutic potential of natural alkaloids. ontosight.ai

Table 2: Comparison of this compound and Common Methylxanthines

Compound Structure Natural Source Primary Characteristics
Caffeine 1,3,7-trimethylxanthine Coffee, Tea Potent CNS stimulant, diuretic. cymitquimica.com
Theophylline 1,3-dimethylxanthine Tea (minor) Bronchodilator, cardiac stimulant, diuretic. cymitquimica.comnih.gov
Theobromine 3,7-dimethylxanthine Cacao Weaker CNS stimulant than caffeine, cardiac stimulant, diuretic. ontosight.aicymitquimica.com

| This compound | 1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine | Synthetic | Investigated for diuretic, vasodilator, and bronchodilator effects; research is limited. ncats.ioontosight.ai |

This table provides a comparative overview of this compound and its more common methylxanthine relatives.

Table 3: Compound Names Mentioned in this Article

Compound Name
1-(2,3-dihydroxypropyl)theobromine
Acefylline
Adenosine
Aminophylline
Caffeine
This compound
Dyphylline
Enprofylline
Isobromin
Paraxanthine
Pentoxifylline
Protheobromine
Proxyphylline
Theobromine
Theocardin
Theophylline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O4 B082592 Dihydroxypropyltheobromine CAS No. 13460-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N4O4/c1-12-5-11-8-7(12)9(17)14(3-6(16)4-15)10(18)13(8)2/h5-6,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBSZTYIWIHPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043055
Record name Dihydroxypropyltheobromine
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Molecular Weight

254.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13460-96-3
Record name 1-(2,3-Dihydroxypropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
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Record name Dihydroxypropyltheobromine
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Record name 1-(2,7-dimethylxanthine
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Record name Dihydroxypropyltheobromine
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Record name 1-(2,3-dihydroxypropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
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Record name DIHYDROXYPROPYLTHEOBROMINE
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Synthetic Methodologies and Chemical Derivatization of Dihydroxypropyltheobromine

Established Synthesis Pathways of Dihydroxypropyltheobromine

The primary route for the synthesis of this compound, a 1-N-substituted derivative of theobromine (B1682246), is the alkylation of the theobromine core. This method leverages the nucleophilic character of the theobromine molecule to form a new carbon-nitrogen bond. The most common approach involves the reaction of theobromine with a suitable three-carbon alkylating agent that possesses the dihydroxypropyl moiety and a leaving group, such as 3-chloro-1,2-propanediol, or an epoxide like glycidol.

The reaction is typically performed in the presence of a base, which deprotonates the N-1 position of the theobromine's imidazole (B134444) ring, significantly increasing its nucleophilicity. wordpress.comelsevier.es The resulting theobrominate anion then attacks the electrophilic carbon of the alkylating agent. Various solvents can be employed, including polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvent systems such as an ethanol-water mixture. wordpress.comusd.ac.id

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound via the alkylation of theobromine proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. elsevier.esresearchgate.netresearchgate.net This pathway involves two key steps:

Deprotonation of Theobromine : A base, such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe), abstracts the acidic proton from the nitrogen at the N-1 position of the theobromine ring. This generates a resonance-stabilized theobrominate anion, which serves as a potent nucleophile. wordpress.com

Nucleophilic Attack and Displacement : The electron-rich N-1 atom of the theobrominate anion attacks the electrophilic carbon atom of the alkylating agent (e.g., the carbon bonded to the chlorine atom in 3-chloro-1,2-propanediol). This attack occurs from the side opposite to the leaving group, leading to a trigonal bipyramidal transition state. Simultaneously, the bond between the carbon and the leaving group breaks, and the leaving group (e.g., Cl-) is expelled. This concerted step results in the formation of the N-C bond and the desired product, 1-(2,3-dihydroxypropyl)theobromine, with an inversion of stereochemistry at the electrophilic carbon if it is chiral.

Catalytic Approaches in this compound Production

Catalysis plays a crucial role in facilitating the N-alkylation of theobromine. While strong bases are essential for the reaction, their role can be considered stoichiometric rather than catalytic. However, specific catalytic systems have been developed to improve reaction efficiency, particularly phase-transfer catalysis (PTC).

Phase-transfer catalysis is employed to facilitate reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). In the synthesis of theobromine derivatives, the theobromine salt may have low solubility in the organic solvent where the alkylating agent is dissolved. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the theobrominate anion from the solid/aqueous phase to the organic phase, where it can react with the alkyl halide. This approach can lead to increased reaction rates and higher yields. researchgate.net

Phase Transfer CatalystReported Yield (%)
Tetraethylammonium Bromide (NEt4Br)73
Tetrabutylammonium Iodide (But4I)77
Benzyltriethylammonium Bromide (NBzEt3Br)75
Tetramethylammonium Bromide (NMe4Br)73

Table 1. Influence of different phase transfer catalysts on the product yield in the N-alkylation of theobromine with 6-chlorohexanone, demonstrating the potential applicability for this compound synthesis. researchgate.net

Novel Synthetic Route Development for this compound

Advancements in synthetic chemistry have introduced novel methods that can be applied to the production of this compound. Microwave-assisted organic synthesis (MAOS) represents a significant development, offering substantial reductions in reaction time and often leading to improved yields and purities compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave irradiation can accelerate the rate of the SN2 reaction between theobromine and the alkylating agent.

Computational Prediction of this compound Synthesis Pathways

While specific computational studies predicting the synthesis of this compound are not widely documented, computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting optimal pathways for related xanthine (B1682287) derivatives.

Density Functional Theory (DFT) : DFT calculations can be employed to model the N-alkylation reaction. Such studies can determine the geometric structures of reactants, transition states, and products. By calculating the activation energy barriers, DFT can predict the most favorable reaction pathway and shed light on the regioselectivity of the alkylation. Theoretical studies on the N-demethylation of theobromine have demonstrated the utility of DFT in understanding the reactivity at the nitrogen centers of the purine (B94841) ring. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) : These methods are valuable for modeling reactions in a solvent environment. By treating the reacting molecules with high-level quantum mechanics and the surrounding solvent molecules with computationally less expensive molecular mechanics, QM/MM simulations can predict the influence of different solvents on reaction rates and yields, aiding in the selection of an optimal reaction medium. nih.govchemrxiv.org

Optimization Strategies for this compound Yield and Purity

Optimizing the synthesis of this compound requires careful consideration of several reaction parameters to maximize product yield and minimize the formation of impurities.

Choice of Base and Solvent : The selection of the base and solvent system is critical. The use of a strong, nucleophilic base like sodium hydroxide can lead to competitive side reactions, reducing the yield. wordpress.com Employing non-nucleophilic bases such as sodium hydride (NaH) or using the pre-formed sodium salt of theobromine can circumvent this issue. The solvent choice impacts the solubility of reactants and the rate of the SN2 reaction; polar aprotic solvents like DMF are often effective but must be compared with traditional polar protic systems. wordpress.comusd.ac.id

Temperature and Reaction Time : The reaction rate is temperature-dependent. Increasing the temperature can shorten the reaction time significantly; for instance, the N-methylation of theobromine achieves a 90% yield in 40 minutes at 60°C, compared to 90 minutes at room temperature. daneshyari.comscielo.org.mx However, excessive heat can promote side reactions. Therefore, the temperature must be carefully controlled to balance reaction speed and selectivity.

Purification Techniques : Effective purification is essential for obtaining high-purity this compound. Common methods include liquid-liquid extraction to separate the product from the aqueous phase, followed by chromatographic techniques like preparative thin-layer chromatography (TLC) or column chromatography to isolate the target compound from unreacted theobromine and byproducts. wordpress.comusd.ac.id

ParameterCondition/ReagentEffect on Yield/PurityReference
SolventEthanol-WaterYields of ~10% for branched alkyl halides. wordpress.com
DMF (Polar Aprotic)Yields of 5-8% for branched alkyl halides; can be advantageous for SN2 but may not always improve yield. wordpress.com
BaseNaOH (Nucleophilic)Can lead to lower yields due to competitive side reactions. wordpress.com
NaOMe (in Methanol)High yields (90%) for N-methylation. elsevier.es
TemperatureRoom TemperatureLonger reaction time (e.g., 90 min for 90% yield). daneshyari.com
60°CShorter reaction time (e.g., 40 min for 90% yield). daneshyari.com
TechnologyMicrowave IrradiationCan improve yields and significantly reduce reaction times compared to conventional heating. researchgate.net

Table 2. Summary of Optimization Strategies for N-Alkylation of Theobromine Derivatives.

Design and Synthesis of this compound Analogs and Derivatives

The synthetic framework established for this compound can be readily adapted to create a wide array of analogs and derivatives. The N-1 position of theobromine is a common site for modification to produce compounds with diverse chemical properties. nih.govrsc.orgnih.gov The general synthetic strategy remains the SN2 alkylation, where theobromine is reacted with a variety of electrophiles to introduce different functional groups.

This versatile approach has been used to synthesize numerous theobromine derivatives, including:

Simple Alkyl Analogs : Such as N1-isopropyltheobromine and N1-sec-butyltheobromine, by reacting theobromine with the corresponding alkyl bromides. wordpress.comusd.ac.id

Functionalized Derivatives : More complex derivatives are often synthesized for specific applications. For example, compounds designed as potential VEGFR-2 inhibitors have been created by first alkylating theobromine with reagents like ethyl 2-bromoacetate to install a reactive ester handle. This handle is then further elaborated through subsequent reactions, such as hydrolysis and amide coupling, to build more complex molecular architectures. rsc.orgsemanticscholar.orgsemanticscholar.org

This modular approach allows for the systematic modification of the substituent at the N-1 position, enabling the exploration of structure-activity relationships and the development of novel compounds based on the theobromine scaffold.

Structural Modifications and Their Synthetic Feasibility

The dihydroxypropyl side chain of this compound presents a versatile platform for further structural modifications, allowing for the exploration of structure-activity relationships and the development of new derivatives with potentially altered physicochemical and biological properties. The two hydroxyl groups are the primary sites for chemical derivatization, offering pathways to a variety of new compounds.

The synthetic feasibility of these modifications is generally high, owing to the well-established chemistry of alcohols. Common derivatization strategies include esterification, etherification, and the introduction of other functional groups.

Esterification: The hydroxyl groups can be readily converted to esters by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. This allows for the introduction of a wide range of acyl groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties. The reactivity of the primary and secondary hydroxyl groups may differ, potentially allowing for selective derivatization.

Etherification: The formation of ethers is another feasible modification, typically achieved by reacting this compound with alkyl halides or sulfates in the presence of a strong base (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups, thereby modifying the lipophilicity and steric properties of the molecule.

Table 2.1: Feasible Structural Modifications of the Dihydroxypropyl Side Chain

Modification TypeReagents and ConditionsPotential New Functional Group
EsterificationAcyl chlorides, anhydrides, or carboxylic acids with a catalyst (e.g., pyridine, DMAP)Ester (-O-C=O)-R)
EtherificationAlkyl halides or sulfates with a strong base (e.g., NaH)Ether (-O-R)
OxidationMild oxidizing agents (e.g., PCC, Swern oxidation)Aldehyde (-CHO) or Ketone (>C=O)
HalogenationThionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)Halide (-Cl, -Br)

Detailed research into these modifications would involve systematic variation of the introduced substituents to create a library of this compound derivatives. The synthetic feasibility of each derivatization would be assessed by monitoring reaction yields, purity of the products, and the ease of purification. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the characterization and confirmation of the novel structures.

For instance, the esterification with a series of aliphatic carboxylic acids of varying chain lengths could be investigated to systematically alter the lipophilicity of the molecule. The synthetic protocol would likely involve reacting this compound with the corresponding acid chloride in an aprotic solvent in the presence of a base to neutralize the HCl byproduct. The progress of the reaction would be monitored by thin-layer chromatography (TLC), and the final products would be purified using column chromatography.

The feasibility of these synthetic pathways is supported by the extensive literature on the derivatization of polyol compounds. The primary challenge often lies in achieving selective modification of one hydroxyl group over the other, which may require the use of protecting group strategies or carefully controlled reaction conditions.

Pharmacological Investigations of Dihydroxypropyltheobromine

Mechanism of Action Studies of Dihydroxypropyltheobromine

Molecular Targets and Binding Interactions

There is no publicly available data identifying the specific molecular targets of this compound or characterizing its binding interactions.

Cellular and Subcellular Effects of this compound

Information regarding the effects of this compound on cellular and subcellular structures is not available in the scientific literature.

Signal Transduction Modulation by this compound

There are no published studies detailing how this compound modulates signal transduction pathways.

Pharmacodynamics of this compound

Dose-Response Relationships in this compound Activity

Specific dose-response data for this compound activity is not publicly documented.

Time-Course of Pharmacological Effects

The time-course of the pharmacological effects of this compound has not been characterized in available research.

Efficacy and Potency Profiling of this compound

The evaluation of a drug's therapeutic potential hinges on two fundamental concepts: efficacy and potency. Efficacy refers to the maximum therapeutic effect a drug can produce, irrespective of the dose required. pharmacologymentor.comditki.com Potency, on the other hand, is a measure of the amount of a drug needed to produce a specific effect. pharmacologymentor.comditki.com A drug that elicits a desired response at a lower concentration is considered more potent. youtube.com

The relationship between the dose of a drug and the magnitude of its effect is typically represented by a dose-response curve, which graphically illustrates both the potency (position of the curve on the dose axis) and efficacy (the maximum height of the curve). pharmacologymentor.com For this compound, a comprehensive efficacy and potency profile would be established through a series of preclinical and clinical studies.

Efficacy would be determined by assessing the maximal effect of this compound in relevant biological assays or in clinical trials measuring specific therapeutic outcomes.

Potency would be quantified by determining the dose or concentration of this compound required to produce 50% of its maximal effect (often denoted as ED50 or EC50). ditki.comyoutube.com

While the principles of efficacy and potency are well-established in pharmacology, specific studies detailing the efficacy and potency profiling for this compound are not widely available in the public domain.

Pharmacodynamic Interactions with Other Agents

Pharmacodynamic interactions occur when one drug alters the pharmacological effect of another. nih.gov These interactions can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). nih.govlongdom.org Understanding these interactions is crucial for predicting the outcome of combination therapies.

Investigating the pharmacodynamic interactions of this compound would involve co-administering it with other agents and observing the resulting effects on specific biological targets. These studies are essential to identify potential drug-drug interactions that could enhance therapeutic efficacy or lead to unexpected outcomes. Such investigations can be complex, as the mechanisms of action for all involved drugs need to be considered. nih.gov

Currently, there is a lack of publicly available research specifically documenting the pharmacodynamic interactions of this compound with other agents.

Pharmacokinetics of this compound

Pharmacokinetics describes the movement of a drug into, through, and out of the body. It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption Characteristics

Absorption is the process by which a drug enters the bloodstream from the site of administration. For orally administered drugs, this primarily occurs in the gastrointestinal tract.

Bioavailability Research

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. nih.gov It is a critical parameter that influences the therapeutic effectiveness of a drug. Research into the bioavailability of this compound would involve administering the compound and then measuring its concentration in the blood over time.

Factors that can influence bioavailability include the drug's solubility, permeability, and susceptibility to first-pass metabolism in the liver. nih.gov For instance, poor aqueous solubility can limit the dissolution of a drug and, consequently, its absorption. nih.gov

Specific bioavailability data for this compound is not readily found in published scientific literature.

Factors Influencing Absorption Kinetics

The rate and extent of drug absorption can be influenced by a multitude of physiological and chemical factors. uomus.edu.iq These can be broadly categorized as follows:

Physiological Factors:

Gastrointestinal pH: The pH of different parts of the GI tract can affect the ionization and solubility of a drug, thereby influencing its absorption. rmur.edu.pk

Gastric Emptying Time: The speed at which the stomach empties its contents into the intestine can impact the rate of absorption. uomus.edu.iq

Presence of Food: Food can alter gastric pH, delay gastric emptying, and interact with the drug, either enhancing or reducing its absorption. uomus.edu.iq

Intestinal Motility: The transit time through the intestines affects the duration of contact between the drug and the absorptive surfaces. rmur.edu.pk

Physicochemical Properties of the Drug:

Solubility: The ability of the drug to dissolve in the gastrointestinal fluids is a prerequisite for absorption. nih.govnih.gov

Particle Size: Smaller particle sizes generally lead to a larger surface area for dissolution and potentially faster absorption. rmur.edu.pk

Lipid Solubility: The ability of a drug to pass through the lipid-rich cell membranes of the intestinal epithelium is crucial for absorption. rmur.edu.pk

The following table outlines general factors that can influence the absorption kinetics of a compound like this compound.

Factor CategorySpecific FactorPotential Impact on Absorption
Physiological Gastrointestinal pHAffects drug ionization and solubility
Gastric EmptyingInfluences the rate at which the drug reaches the small intestine
Presence of FoodCan increase, decrease, or delay drug absorption
Intestinal MotilityDetermines the contact time for absorption
Physicochemical Aqueous SolubilityPoor solubility can limit dissolution and absorption
Particle SizeSmaller particles may increase the rate of dissolution
Lipid SolubilityHigher lipophilicity can enhance passage through cell membranes

Detailed studies on the specific factors influencing the absorption kinetics of this compound have not been identified in the available literature.

Distribution Studies

Once a drug is absorbed into the bloodstream, it is distributed to various tissues and organs throughout the body. Distribution studies aim to determine the extent and pattern of a drug's dissemination. This is influenced by factors such as blood flow to the tissues, the drug's ability to cross cell membranes, and its binding to plasma proteins.

The volume of distribution (Vd) is a key pharmacokinetic parameter that provides an indication of how extensively a drug is distributed in the body's tissues compared to the plasma. A high Vd suggests that the drug is widely distributed into tissues.

Research on the distribution of this compound would involve measuring its concentration in various tissues and fluids after administration. This information is vital for understanding where the drug exerts its effects and its potential for accumulation in certain tissues.

Specific distribution studies for this compound are not currently available in the public record.

Tissue Distribution Patterns

Once absorbed into the systemic circulation, this compound distributes into various body compartments. Studies have confirmed its presence in breast milk mims.com. Some research suggests that the compound may also distribute to deep tissues within the body oregonstate.edu. However, detailed quantitative data on the specific concentrations of this compound in various tissues are not extensively documented in the cited literature.

Volume of Distribution Determinations

The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. A larger Vd indicates greater distribution into tissues. For this compound, several studies have determined this value.

In one study involving human volunteers, the Vd was found to be 0.8 L/kg nih.govpharmacompass.comnih.gov. Another detailed investigation reported a Vd of 0.80 L/kg following intravenous infusion when analyzed with a two-compartment model, and a similar value of 0.79 L/kg after oral administration oregonstate.edu. When using a one-compartment model for the same oral dosing data, the Vd was calculated to be 0.73 L/kg oregonstate.edu. Further research in eight healthy subjects determined the mean Vd to be 43.0 ± 3.9 L nih.gov.

ParameterValueStudy DetailsSource
Volume of Distribution (Vd)0.8 L/kgGeneral determination in humans nih.govpharmacompass.comnih.gov
Volume of Distribution (Vd)0.80 L/kgIV infusion, two-compartment model oregonstate.edu
Volume of Distribution (Vd)0.79 L/kgOral administration oregonstate.edu
Volume of Distribution (Vd)0.73 L/kgOral administration, one-compartment model oregonstate.edu
Volume of Distribution (Vd)43.0 ± 3.9 LStudy in 8 healthy subjects nih.gov
Volume of Distribution (Vd)0.42 L/kgPharmacokinetic modeling drugcentral.org

Metabolism and Biotransformation Pathways

A significant characteristic of this compound is its lack of metabolism in the body. Unlike its parent compound, theophylline (B1681296), it is not processed by the liver pharmacompass.comnih.govncats.io. This has been a consistent finding across multiple studies.

Metabolite Identification and Characterization

Consistent with the finding that it is not metabolized, no metabolites of this compound have ever been identified in vivo oregonstate.edu. Specific analyses have confirmed that it is not converted to theophylline within the body nih.govpharmacompass.comnih.govchemicalbook.com.

Enzymatic Systems Involved in this compound Metabolism

As this compound does not undergo hepatic metabolism, enzymatic systems in the liver, such as the cytochrome P450 (CYP) system, are not involved in its clearance pharmacompass.comnih.govncats.io. It is important to note a potentially contradictory finding from one source, which suggests that certain drugs could affect this compound levels by inhibiting the CYP3A4 enzyme medscape.com. However, the predominant body of evidence indicates that the compound is excreted unchanged without the involvement of metabolic enzymes.

First-Pass Metabolism Considerations

First-pass metabolism refers to the reduction in concentration of a drug before it reaches the systemic circulation, primarily occurring in the liver and gut wall. Given that this compound is not metabolized by the liver, it does not undergo a significant first-pass effect pharmacompass.comnih.govncats.io. This is further supported by its high oral bioavailability, which has been reported to be between 96.5% and 109%, indicating that the vast majority of an orally administered dose reaches the bloodstream chemically unaltered oregonstate.edu.

Excretion Kinetics

The elimination of this compound from the body is a rapid process primarily handled by the renal system.

The compound is mainly excreted unchanged in the urine mims.compharmacompass.comnih.gov. Quantitative studies have shown that a high percentage of the administered dose is recovered in the urine. Reports indicate this value to be between 82% and 83% oregonstate.edu, 83 ± 5% nih.gov, and approximately 88% pharmacompass.comnih.gov.

The elimination half-life of this compound is consistently short. The mean half-life is approximately 2 hours mims.comnih.govdruginfosys.com. Specific values from various studies include 1.99 hours after intravenous administration and 1.87 hours following oral intake oregonstate.edu. Other studies have reported mean half-lives of 1.8 ± 0.2 hours nih.gov and between 2.16 and 2.59 hours depending on the oral formulation (solution or tablet) nih.gov. The rapid elimination is reflected in its high clearance rates, with a mean total body clearance of 333 ± 62 ml/min and a mean renal clearance of 276 ± 52 ml/min nih.gov.

ParameterValueSource
Primary Route of ExcretionRenal (Urine) mims.compharmacompass.comnih.gov
Percentage Excreted Unchanged in Urine82-88% oregonstate.edunih.govpharmacompass.comnih.gov
Elimination Half-Life (t½)~2 hours mims.comnih.govdruginfosys.com
Elimination Half-Life (t½)1.87 hours (Oral) oregonstate.edu
Elimination Half-Life (t½)1.99 hours (IV) oregonstate.edu
Elimination Half-Life (t½)1.8 ± 0.2 hours nih.gov
Total Body Clearance333 ± 62 ml/min nih.gov
Renal Clearance276 ± 52 ml/min nih.gov
Routes of Elimination (Renal, Biliary)

The primary routes of drug elimination from the body are through the kidneys (renal excretion) and the liver (biliary excretion).

Renal Elimination: This process involves the filtration of blood by the kidneys, where waste products and foreign substances, including drugs and their metabolites, are removed and excreted in the urine. The efficiency of renal elimination is dependent on factors such as the drug's molecular size, protein binding, and the individual's kidney function. For a compound like this compound, studies would typically quantify the amount of the unchanged drug and its metabolites recovered in the urine over a specific period to determine the extent of renal clearance.

Biliary Elimination: The liver can actively transport drugs and their metabolites from the blood into the bile. This bile is then released into the small intestine, and the substances are ultimately eliminated in the feces. The molecular weight and polarity of a compound often influence its likelihood of being eliminated via the biliary route. Research in this area for this compound would involve analyzing fecal samples to quantify the amount of the drug and its metabolites excreted.

Clearance Mechanisms and Rates

Clearance is a pharmacokinetic measurement of the volume of plasma from which a drug is completely removed per unit of time. It represents the efficiency of drug elimination from the body.

Mechanisms: The primary mechanisms of clearance are renal clearance (through the kidneys) and hepatic (liver) clearance. Hepatic clearance can occur through metabolism (biotransformation of the drug into other compounds) and/or biliary excretion. The specific enzymes involved in the metabolism of this compound and its affinity for transporters involved in renal and biliary secretion would be key areas of investigation.

Rates: The clearance rate is a critical parameter for determining dosing regimens. It is influenced by factors such as blood flow to the eliminating organs (kidneys and liver) and the intrinsic ability of these organs to remove the drug. No specific clearance rate data for this compound is currently available in the public domain.

Data on Clearance of this compound is not available in the reviewed literature.

Half-Life Determinations

The elimination half-life of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half. It is a key indicator of how long a drug will remain in the body.

Determining the half-life is crucial for establishing appropriate dosing intervals. A short half-life may necessitate more frequent administration, while a long half-life allows for less frequent dosing. The half-life is influenced by both the volume of distribution and the clearance of the drug. Currently, there are no published studies that have determined the elimination half-life of this compound in humans or animals.

Half-Life of this compound

Parameter Value

Preclinical Research of Dihydroxypropyltheobromine

Animal Model Studies

Pharmacokinetic Profiling in Animal Species

A table of compound names mentioned in the article is not applicable as no such compounds could be discussed in the absence of primary data.

It is possible that research on Dihydroxypropyltheobromine exists in proprietary databases of pharmaceutical companies or research institutions but has not been made publicly available. Until such data is published, a comprehensive preclinical profile of this compound cannot be compiled.

Toxicology Studies of this compound

The comprehensive toxicological assessment of any new chemical entity is a critical component of preclinical research, designed to identify potential hazards to human health. criver.compacificbiolabs.com For this compound, a thorough evaluation of its toxicological profile would be required to characterize its safety before any potential clinical development. This involves a battery of standardized tests to investigate various aspects of toxicity, including acute, sub-chronic, and chronic effects, as well as specialized assessments for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. criver.compacificbiolabs.com As of the current available scientific literature, specific toxicology studies for this compound are not publicly documented. Therefore, this section outlines the standard methodologies and endpoints that would be assessed in such studies.

General Toxicology

General toxicology studies are designed to evaluate the systemic effects of a compound after single or repeated administration. qps.com These studies help to identify target organs of toxicity, determine the dose-response relationship, and establish a no-observed-adverse-effect level (NOAEL).

Acute Toxicity: Acute toxicity studies involve the administration of a single, high dose of the substance to determine its immediate adverse effects. While specific studies on this compound are not available, a typical study design would involve multiple dose groups and a control group, with close observation for signs of toxicity and mortality over a short period (e.g., 14 days).

Illustrative Data Table for Acute Oral Toxicity Study

Parameter Description
Species Rat
Route of Administration Oral Gavage
Observation Period 14 Days
Endpoints Monitored Clinical signs of toxicity, body weight changes, mortality, gross pathology at necropsy.
Example Data (Hypothetical)
Dose Group 1 (Low Dose) No adverse effects observed.
Dose Group 2 (Mid Dose) Transient lethargy observed in the first 24 hours.

Repeated-Dose Toxicity: To assess the effects of longer-term exposure, repeated-dose toxicity studies are conducted. pacificbiolabs.com These can range from sub-acute (e.g., 28 days) to sub-chronic (e.g., 90 days) and chronic (e.g., 6 months or longer) durations. pacificbiolabs.com In these studies, this compound would be administered daily to animals, and a wide range of endpoints would be evaluated.

Illustrative Data Table for a 90-Day Repeated-Dose Oral Toxicity Study

Parameter Description
Species Rat, Dog (one rodent, one non-rodent)
Route of Administration Oral (e.g., in diet or by gavage)
Endpoints Monitored Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, gross and microscopic pathology.
Example Findings (Hypothetical)
Target Organs Liver (e.g., increased liver enzymes, hepatocellular hypertrophy), Kidney (e.g., changes in kidney function markers).

Specialized Toxicology

Genotoxicity: Genotoxicity assays are performed to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. nih.gov A standard battery of tests, both in vitro and in vivo, would be necessary. qps.com

Illustrative Data Table for Genotoxicity Assessment

Assay Type Test System Metabolic Activation Purpose
In Vitro
Ames Test Salmonella typhimurium and Escherichia coli strains With and Without S9 To detect gene mutations (point mutations and frameshifts). nih.gov
Chromosomal Aberration Test Mammalian cells (e.g., CHO, CHL) With and Without S9 To detect structural chromosomal damage.
Mouse Lymphoma Assay L5178Y mouse lymphoma cells With and Without S9 To detect gene mutations and clastogenicity.
In Vivo
Micronucleus Test Rodent bone marrow or peripheral blood N/A To detect chromosomal damage or damage to the mitotic apparatus. nih.gov

Carcinogenicity: Carcinogenicity studies are long-term investigations, typically conducted over the lifespan of the animal model (e.g., 2 years in rodents), to evaluate the tumor-forming potential of a compound. nih.govresearchgate.net These studies would be required if there are concerns from genotoxicity data, the compound's structure suggests carcinogenic potential, or it is intended for long-term human use.

Reproductive and Developmental Toxicology: These studies are designed to evaluate the potential effects of this compound on the reproductive system and on a developing organism. routledge.comnih.govgoogle.com This includes assessments of fertility, embryonic and fetal development, and pre- and postnatal development. nih.govfda.gov

Illustrative Data Table for Reproductive and Developmental Toxicity Screening

Study Type Description Key Endpoints
Fertility and Early Embryonic Development Dosing of males and females before and during mating and through implantation. Mating performance, fertility indices, number of corpora lutea, implantation sites.
Embryo-Fetal Development Dosing of pregnant females during the period of organogenesis. Maternal clinical signs, fetal viability, fetal weight, external, visceral, and skeletal malformations.

Analytical Methodologies for Dihydroxypropyltheobromine Research

Quantitative Analysis Techniques

The quantification of dihydroxypropyltheobromine relies on a variety of analytical methods, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The choice of technique is often dictated by the sample matrix, the required limit of detection, and the specific research question being addressed.

Chromatographic Methods (e.g., HPLC, LC-MS, GC-MS)

Chromatographic techniques are the cornerstone of quantitative analysis for many organic molecules, including this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of theobromine (B1682246) and its related compounds. srce.hr When coupled with ultraviolet (UV) detection, reversed-phase HPLC (RP-HPLC) provides a reliable and efficient means of separation and quantification. srce.hr For enhanced sensitivity and selectivity, particularly in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.gov These techniques offer the advantage of providing molecular weight and structural information, which aids in the definitive identification of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the analyte to increase its volatility.

Table 1: Comparison of Chromatographic Methods for Analysis of Theobromine and Related Compounds

Technique Principle Advantages Considerations
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Lower sensitivity compared to MS, potential for co-eluting interferences.
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.High sensitivity and selectivity, structural confirmation.Higher instrument cost and complexity.
GC-MS Separation of volatile compounds followed by mass analysis.Excellent separation efficiency for volatile compounds.May require derivatization for non-volatile analytes like this compound.

Spectroscopic Methods (e.g., UV-Vis, IR, NMR)

Spectroscopic methods are invaluable for the structural elucidation and quantification of this compound. UV-Visible (UV-Vis) spectroscopy is often used in conjunction with HPLC for detection, based on the principle that the molecule absorbs light in the UV-Vis region. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, aiding in its identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of this compound, providing detailed information about the arrangement of atoms within the molecule.

Immunoassays and Other Bioanalytical Techniques

While chromatographic and spectroscopic methods are prevalent, immunoassays can offer a high-throughput and often more cost-effective approach for the quantification of specific molecules in biological fluids. These methods rely on the specific binding of an antibody to the target analyte. The development of a specific antibody for this compound would enable the creation of sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for rapid screening of a large number of samples.

Method Development and Validation for this compound

The development and validation of an analytical method are critical to ensure the reliability and accuracy of the obtained results. This process involves a series of experiments to demonstrate that the method is suitable for its intended purpose.

Accuracy and Precision Determinations

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are crucial for a reliable quantitative method.

Table 2: Key Parameters for Method Validation

Parameter Description Typical Acceptance Criteria
Accuracy The closeness of test results to the true value.Recovery of 80-120% of the spiked amount.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

The validation process for an analytical method for this compound would involve preparing calibration curves to establish linearity and determining the LOD and LOQ. Accuracy would be assessed by analyzing samples with known concentrations of the analyte (quality control samples) and calculating the percent recovery. Precision would be evaluated by analyzing multiple aliquots of the same sample at different concentrations and on different days to determine intra- and inter-day variability.

Limits of Detection and Quantification

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of validating any analytical method. nih.govresearchgate.netjuniperpublishers.com The LOD represents the lowest concentration of an analyte that can be reliably detected by an instrument, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govloesungsfabrik.de These values are crucial for analyzing impurities or trace amounts of a substance.

Common methods for determining LOD and LOQ include the signal-to-noise ratio approach (typically 3:1 for LOD and 10:1 for LOQ) and methods based on the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comloesungsfabrik.de

Despite the importance of these parameters, no specific studies detailing the LOD and LOQ for the analysis of this compound using methods such as High-Performance Liquid Chromatography (HPLC) or other analytical techniques were found in the public domain. Therefore, no data table of these values can be provided.

Stability Testing Methodologies for this compound

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light. biotech-asia.org These studies are fundamental for determining shelf-life and recommended storage conditions. nih.gov A stability-indicating method is a validated analytical procedure that can accurately detect changes in the active ingredient's concentration without interference from degradation products, impurities, or excipients. core.ac.uk

While general guidelines from the International Council on Harmonisation (ICH) dictate the requirements for stability testing, specific methodologies and protocols applied to this compound, including the analytical techniques used to monitor its stability, are not described in the available literature.

Forced Degradation Studies

Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance under conditions more severe than those used for accelerated stability testing. nih.gov The goal is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods. nih.govbiopharminternational.com Standard stress conditions include hydrolysis (acidic and basic), oxidation, photolysis (exposure to light), and thermal stress (exposure to heat). biotech-asia.orgmdpi.com

No specific forced degradation studies for this compound have been published. Consequently, information regarding its intrinsic stability and how it behaves under various stress conditions is not available.

Identification and Characterization of Degradation Products

Following forced degradation studies, a crucial step is the identification and structural elucidation of the resulting degradation products. nih.gov This is typically accomplished using sophisticated analytical techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS), which separates the degradation products and provides information about their molecular weight and structure through fragmentation patterns. nih.govmdpi.com

As no forced degradation studies for this compound have been reported, there is no information available on its potential degradation products. Therefore, no data on their chemical structures, formation pathways, or methods of characterization can be presented.

Structure Activity Relationship Sar Studies of Dihydroxypropyltheobromine

Correlations Between Chemical Structure and Pharmacological Activity

The pharmacological activity of xanthine (B1682287) derivatives, including theobromine (B1682246) and its analogs, is intrinsically linked to their chemical structure. Xanthines are known for their diverse biological effects, which are modulated by substitutions on the xanthine scaffold. The parent compound, theobromine (3,7-dimethylxanthine), has two methyl groups at the N3 and N7 positions. The introduction of a dihydroxypropyl group at the N1 position to create dihydroxypropyltheobromine significantly alters the molecule's properties, such as its polarity and steric bulk, which in turn affects its interaction with biological targets.

Studies on various xanthine derivatives have established that the nature and position of substituents are critical for activity. For instance, substitutions at the N1, N3, and N7 positions, as well as the C8 position, can dramatically alter the compound's affinity and selectivity for various receptors and enzymes. Generally, alkyl substitutions at the N1 and N3 positions influence the potency and duration of action. Theobromine itself is a metabolite of caffeine (B1668208) (1,3,7-trimethylxanthine) and shares some of its stimulant properties, albeit with lower potency. The addition of the dihydroxypropyl group at N1 is expected to enhance hydrophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The relationship between the potency of methylxanthines and the substitution patterns on the xanthine core has been a subject of study. For example, ethyl substitutions at the N1, N3, and N7 positions have been shown to enhance affinity for adenosine (B11128) A1 receptors when compared to methyl substitutions semanticscholar.org. This highlights the sensitivity of biological targets to even minor changes in the substituent's size and nature.

Impact of Substituent Modifications on this compound's Effects

While specific research on the substituent modifications of this compound is limited, extensive studies on related xanthine and theobromine derivatives provide valuable insights into how such changes could impact its effects. Comprehensive SAR studies on xanthine derivatives have focused on modifications at the N-1, C-8, and N-7 positions nih.gov.

Modifications to theobromine have been explored to develop compounds with novel therapeutic applications. For instance, semi-synthetic theobromine derivatives have been designed as inhibitors of enzymes like VEGFR-2 and EGFR, which are implicated in cancer. In these studies, various functional groups are attached to the theobromine scaffold to enhance binding to the target enzyme's active site. For example, the introduction of acetamide and p-chlorobenzene moieties to the theobromine structure has been shown to create potent EGFR inhibitors mdpi.com. Another study demonstrated that attaching an acetamido-N-(para-fluorophenyl)benzamide group to theobromine resulted in a compound with significant VEGFR-2 inhibitory activity semanticscholar.org.

These examples underscore a key principle of SAR: specific substituents can be introduced to target particular biological molecules. The dihydroxypropyl group in this compound, with its two hydroxyl (-OH) groups, can participate in hydrogen bonding, which could lead to stronger and more specific interactions with biological targets compared to a simple alkyl group. The placement and nature of these substituents are critical for determining the resulting pharmacological effect.

The table below summarizes the impact of various substituent modifications on the activity of theobromine derivatives based on published research.

Compound/Derivative Modification Target Observed Effect
Theobromine Derivative 1Addition of acetamide and p-chlorobenzene moietiesEGFRPotent inhibition of EGFR mdpi.com
Theobromine Derivative 2Addition of acetamido-N-(para-fluorophenyl)benzamideVEGFR-2Significant inhibition of VEGFR-2 semanticscholar.org
Xanthine Derivative (10o)Modification at the N-7 positionCoronavirus ReplicationPotent antiviral activity nih.gov
N3-ButylxanthineButyl group at N3 positionPhosphodiesterase (PDE)Potent inhibition of PDE researchgate.net

Computational Approaches in SAR Analysis

Computational methods are invaluable tools in modern drug discovery and SAR analysis, allowing for the prediction and explanation of a compound's biological activity at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex unipd.ityoutube.com. This method is widely used to understand how a ligand, such as a theobromine derivative, might interact with a biological target, typically a protein or enzyme nih.gov. For instance, molecular docking studies have been instrumental in designing novel theobromine derivatives as anticancer agents by simulating their binding to the active sites of enzymes like EGFR and VEGFR-2 tandfonline.commdpi.complos.org. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's binding affinity and specificity.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the complex and can reveal conformational changes that occur upon ligand binding frontiersin.org. Such studies have confirmed the stability of complexes between designed theobromine derivatives and their target enzymes, lending further support to the computationally predicted binding modes tandfonline.commdpi.com.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. QSAR models are developed by correlating variations in the chemical structures of compounds, represented by molecular descriptors, with their measured biological activities.

In the context of xanthine derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting enzymes like xanthine oxidase mdpi.com. These models use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic properties of a molecule are favorable or unfavorable for activity. Such models can guide the design of new, more potent inhibitors by indicating where to add or remove certain chemical groups to enhance biological activity mdpi.com.

Future Directions and Emerging Research Avenues for Dihydroxypropyltheobromine

Advanced Formulation Strategies

A significant hurdle in the development of many therapeutic agents, including xanthine (B1682287) derivatives, is achieving optimal bioavailability—the extent and rate at which the active compound reaches systemic circulation. upm-inc.com Future research on Dihydroxypropyltheobromine will likely focus on advanced formulation strategies designed to overcome challenges related to solubility, permeability, and stability. upm-inc.comnih.gov

One of the most promising approaches involves the use of lipid-based drug delivery systems, such as liposomes and nanostructured lipid carriers (NLCs). hilarispublisher.comnih.gov These systems can encapsulate hydrophobic compounds like this compound, enhancing their solubility and protecting them from degradation in the gastrointestinal tract. hilarispublisher.comnih.gov Another key area is the development of nanoparticles, which can increase the surface area of the drug, leading to faster dissolution and improved absorption. upm-inc.comliposomes.ca

Amorphous solid dispersions represent another important strategy. By dispersing the drug in a hydrophilic carrier, it is possible to maintain the compound in a more soluble, non-crystalline form, which can significantly enhance its absorption upon administration. hilarispublisher.comnih.gov These formulation techniques offer the potential to improve the pharmacokinetic profile of this compound, leading to more consistent and effective therapeutic outcomes.

Table 1: Potential Advanced Formulation Strategies for this compound
Formulation StrategyMechanism of Bioavailability EnhancementPotential Advantages for this compound
LiposomesEncapsulation of the drug in lipid bilayers, improving solubility and protecting it from degradation. nih.govnih.govEnhanced absorption and targeted delivery. nih.gov
NanoparticlesIncreases the surface area of the drug for faster dissolution. upm-inc.com Can be engineered for targeted release. liposomes.caImproved dissolution rate and potential for targeted therapy. upm-inc.com
Amorphous Solid DispersionsMaintains the drug in a high-energy, non-crystalline state within a hydrophilic carrier. hilarispublisher.comIncreased solubility and enhanced absorption. hilarispublisher.comnih.gov
Self-Emulsifying Drug Delivery Systems (SEDDS)Lipid-based formulations that spontaneously form fine emulsions in the gastrointestinal tract. hilarispublisher.comnih.govImproved drug solubilization and lymphatic transport. hilarispublisher.com

Combinatorial Therapy Approaches

Combining therapeutic agents is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced side effects, and the ability to overcome drug resistance. mdpi.com Future research should investigate the potential of this compound in combinatorial therapy regimens. Given that xanthine derivatives like theophylline (B1681296) are used in the management of respiratory conditions such as asthma and COPD, respiratorytherapyzone.comnih.gov combining this compound with other bronchodilators or anti-inflammatory agents could offer synergistic effects. nih.gov

For instance, a combination with a long-acting beta-agonist (LABA) or a long-acting muscarinic antagonist (LAMA) could provide a multi-pronged approach to airway relaxation. Furthermore, considering the anti-inflammatory properties reported for some xanthines, nih.gov combining this compound with corticosteroids could potentially allow for lower doses of the steroid, thereby reducing its associated side effects.

In oncology, where the parent compound theobromine (B1682246) and its derivatives have been explored for their anti-tumor effects, researchgate.netnih.gov this compound could be investigated in combination with established chemotherapeutic agents. Such a combination could potentially enhance the efficacy of chemotherapy or help to overcome resistance mechanisms. mdpi.com

Table 2: Potential Combinatorial Therapy Approaches with this compound
Therapeutic AreaPotential Combination AgentScientific Rationale
Respiratory Disease (e.g., COPD)Long-acting bronchodilators (e.g., Formoterol, Tiotropium)Potential for additive or synergistic effects on bronchial smooth muscle relaxation. nih.gov
AsthmaInhaled CorticosteroidsCombining bronchodilator effects with the anti-inflammatory action of corticosteroids.
OncologyStandard Chemotherapeutic DrugsExploring synergistic anti-tumor activity and overcoming drug resistance, based on preliminary research on related xanthine derivatives. researchgate.netnih.gov
Cardiovascular DiseaseAntihypertensive AgentsInvestigating potential synergistic effects, given the vasodilator properties of some xanthines. drugbank.com

Personalized Medicine Implications

The field of personalized medicine, which tailors medical treatment to the individual characteristics of each patient, holds significant promise for optimizing drug therapy. affirmedrx.comnih.gov A key component of this is pharmacogenomics, the study of how genes affect a person's response to drugs. pharmacytimes.comnih.gov For xanthine derivatives, it is known that metabolism is heavily influenced by the cytochrome P450 (CYP) family of enzymes in the liver. longdom.org

Genetic variations in these enzymes can lead to significant differences in how individuals process these drugs, affecting both efficacy and the risk of adverse effects. affirmedrx.com Future research into this compound should focus on identifying the specific CYP enzymes responsible for its metabolism. This would pave the way for pharmacogenomic testing to predict a patient's response, allowing for dose adjustments based on their genetic profile. pharmacytimes.com

Beyond pharmacogenomics, the identification of biomarkers that correlate with the clinical response to this compound could further advance its use in personalized medicine. nih.govnih.gov These biomarkers could be genetic, proteomic, or metabolic, and would help in selecting patients who are most likely to benefit from the therapy, moving away from a "one-size-fits-all" approach. nih.gov

Table 3: Personalized Medicine Considerations for this compound
Research AreaObjectivePotential Clinical Implication
PharmacogenomicsIdentify genetic variations in drug-metabolizing enzymes (e.g., CYP450) that affect this compound metabolism. longdom.orgTailoring drug dosage to an individual's genetic makeup to maximize efficacy and minimize toxicity. affirmedrx.com
Biomarker DiscoveryIdentify molecular biomarkers (genetic, proteomic, etc.) that predict patient response to this compound. nih.govnih.govPatient stratification to select those most likely to respond to treatment. pharmacytimes.com
MetabolomicsAnalyze metabolic profiles to understand individual differences in drug response and identify predictive metabolic signatures.Optimizing treatment strategies based on a patient's metabolic state.

Exploration of Novel Therapeutic Targets

While the traditional mechanism of action for many xanthines involves the non-specific inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors, nih.govpharmacy180.com recent research has begun to uncover more specific and novel therapeutic targets for this class of compounds. researchgate.netnih.gov A crucial future direction for this compound research is to screen the compound against a wide array of molecular targets to identify novel mechanisms of action.

Studies on other theobromine derivatives have shown activity against targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy. nih.govmdpi.com Investigating whether this compound can modulate these or other kinases is a promising avenue.

Furthermore, research into related compounds has identified Dipeptidyl Peptidase 8 (DPP8) as a potential target in multiple myeloma. nih.govsigmaaldrich.com Screening this compound for activity against DPP8 and other dipeptidyl peptidases could open up new therapeutic possibilities in oncology and immunology. A systematic approach to target identification, utilizing high-throughput screening and computational modeling, will be essential to uncover the full therapeutic landscape of this compound.

Table 4: Potential Novel Therapeutic Targets for this compound
Potential TargetTherapeutic AreaRationale Based on Related Compounds
Phosphodiesterases (PDEs)Inflammation, Respiratory DiseaseTheobromine and other xanthines are known PDE inhibitors. nih.govresearchgate.net
Adenosine Receptors (A1, A2a)Cardiovascular, NeurologicalTheobromine is a known antagonist of adenosine receptors. drugbank.com
VEGFR-2OncologyA novel theobromine derivative has shown potential as a VEGFR-2 inhibitor. nih.gov
EGFROncologyA semi-synthetic theobromine derivative was designed to target EGFR. mdpi.com
Dipeptidyl Peptidase 8 (DPP8)Oncology (Multiple Myeloma)DPP8 has been identified as a novel therapeutic target in myeloma, and some DPP4 inhibitors have off-target effects on DPP8. nih.govsigmaaldrich.com

Mentioned Compounds

Compound Name
This compound
Theobromine
Theophylline
Formoterol
Tiotropium

Q & A

Q. How to ensure transparency in negative or inconclusive findings related to this compound?

  • Answer : Pre-register studies on platforms like OSF; include raw data in supplementary materials. Use EQUATOR Network guidelines (e.g., CONSORT for trials) to structure reports. Discuss limitations in the context of sample size and assay sensitivity .

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